![molecular formula C14H15ClN4OS B2877649 (4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448053-61-9](/img/structure/B2877649.png)
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
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Overview
Description
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTM is a synthetic compound that has been synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
The piperazine moiety is known for its incorporation into biologically active compounds, including those with antibacterial properties. The presence of a piperazine ring can enhance the pharmacokinetic properties of a drug, making it more effective in treating bacterial infections. Compounds with this structure have been synthesized and shown promising antibacterial activity, which could be further explored for the development of new antibiotics .
Antifungal and Antiparasitic Applications
Similar to its antibacterial uses, the piperazine component of the compound also lends itself to antifungal and antiparasitic applications. The structural flexibility and ability to interact with biological membranes make it a candidate for treating various fungal and parasitic infections .
Anticancer Properties
The compound’s potential to act as a cytotoxin makes it a candidate for anticancer research. Its ability to alkylate thiols, which are more prevalent in cancer cells than in healthy cells, allows for targeted therapy options. This selective toxicity is crucial for developing treatments that minimize harm to healthy cells while effectively targeting cancerous ones .
Neuroprotective Effects
Piperazine derivatives have been investigated for their neuroprotective effects, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound’s structure could be modified to enhance its ability to cross the blood-brain barrier, making it a valuable asset in the design of drugs for these conditions .
Psychoactive Substance Research
The psychoactive properties of piperazine derivatives have been studied for both therapeutic and recreational purposes. While some derivatives are used in the treatment of psychiatric disorders, others are abused as recreational drugs. Understanding the compound’s psychoactive effects can lead to the development of safer psychiatric medications .
Antioxidant and Anti-inflammatory Effects
Piperazine compounds have shown antioxidant and anti-inflammatory effects, which are beneficial in various disease states. The compound could be researched for its potential to reduce oxidative stress and inflammation, contributing to the treatment of chronic diseases and conditions associated with inflammation .
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states .
Mode of Action
It is known that piperazine derivatives can interact with a variety of targets, modulating their activity .
Biochemical Pathways
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the stability of piperazine derivatives can be influenced by environmental factors such as temperature and light .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-10-16-13(21-17-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQWVQCVAMEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone |
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